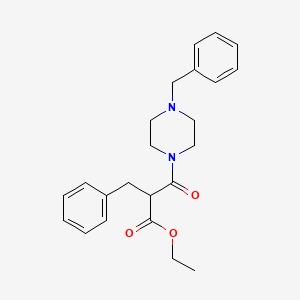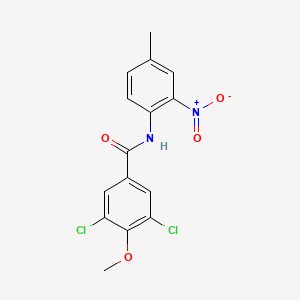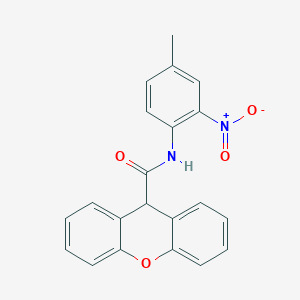![molecular formula C19H20ClN3O3 B4997323 1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4997323.png)
1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a chlorophenyl group, a cyclohexenyl group, and a hydroxypyrimidine dione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multiple steps. One common route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.
Cyclohexenyl group introduction: The cyclohexenyl group is introduced through a reaction with cyclohexene or a related compound.
Pyrimidine ring formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.
科学的研究の応用
1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 4-(1-Cyclohexen-1-yl)morpholine
- N-(4-chlorophenyl)-N’-[2-(1-cyclohexen-1-yl)ethyl]urea
Uniqueness
1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features
特性
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-14-6-8-15(9-7-14)23-18(25)16(17(24)22-19(23)26)12-21-11-10-13-4-2-1-3-5-13/h4,6-9,12,25H,1-3,5,10-11H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZCSLHGBDQHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-[(4-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4997246.png)

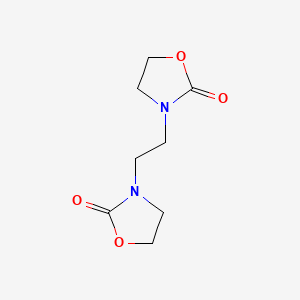
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
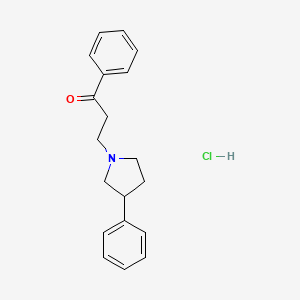
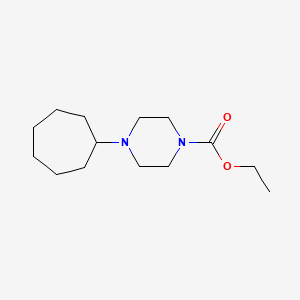
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)
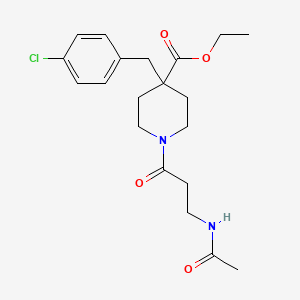
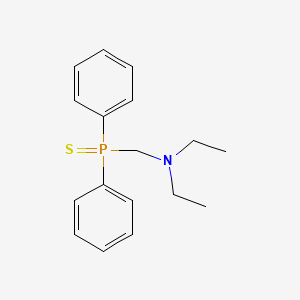
![N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4997338.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)
